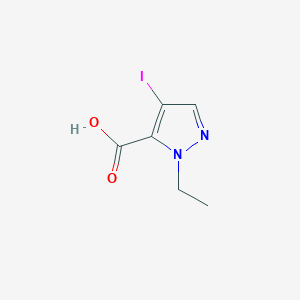

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGQAYXGCKBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Structural Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the NMR Spectra of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

In the intricate landscape of medicinal chemistry and drug development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like this compound, which serve as versatile scaffolds in the synthesis of potential therapeutic agents, a thorough structural characterization is not merely a procedural step but a scientific imperative.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The strategic placement of an ethyl group, a reactive iodo-substituent, and a carboxylic acid moiety creates a molecule primed for further chemical modification, making a comprehensive understanding of its structure paramount.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple presentation of data, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore the causality behind experimental choices, predict the ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous structures, and outline the advanced 2D NMR techniques required for unequivocal signal assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and predictive understanding of NMR spectroscopy as a tool for structural elucidation.

Foundational Principles: Predicting the NMR Landscape

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the electronic environment of each atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus, which is directly influenced by neighboring atoms and functional groups.[2][3] Protons (¹H) and carbons (¹³C) in different chemical environments will resonate at different frequencies, giving rise to a unique spectral fingerprint.

For this compound, the key structural features influencing the NMR spectra are:

-

The Pyrazole Ring: An aromatic heterocycle with distinct electronic properties.

-

The N-Ethyl Group: An alkyl substituent whose protons and carbons will exhibit characteristic shifts and coupling patterns.

-

The Iodo Substituent: A heavy halogen at the C4 position that strongly influences the chemical shift of the carbon it is attached to through the heavy-atom effect.

-

The Carboxylic Acid Group: An electron-withdrawing group that significantly deshields adjacent nuclei and introduces an exchangeable acidic proton.

The following sections will leverage these foundational principles to construct a detailed, predicted spectral analysis.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of the acidic carboxylic acid proton due to its ability to form hydrogen bonds and slow down the exchange rate.

Expected Proton Signals and Assignments:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~13.0 (broad) | Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[4][5] |

| H3 (Pyrazole) | ~7.5 - 8.0 | Singlet | 1H | This is the sole proton on the pyrazole ring. Its chemical shift is in the aromatic region, influenced by the ring current and the adjacent nitrogen atoms. It appears as a singlet as it has no adjacent protons.[6] |

| -CH₂- (Ethyl) | ~4.3 - 4.5 | Quartet | 2H | These protons are deshielded by the adjacent electronegative nitrogen atom of the pyrazole ring. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[7][8] |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | 3H | These protons are in a typical alkyl environment. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[7][8] |

Predicted ¹³C NMR Spectrum: Deconstructing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic effects of the substituents.

Expected Carbon Signals and Assignments:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | ~160 - 165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a very low field.[9] |

| C5 (Pyrazole) | ~140 - 145 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring, placing it downfield.[10][11] |

| C3 (pyrazole) | ~135 - 140 | This pyrazole carbon is adjacent to two nitrogen atoms, resulting in a downfield chemical shift.[10][11] |

| C4 (Pyrazole) | ~75 - 85 | The direct attachment of the heavy iodine atom causes a significant upfield shift (shielding) due to the "heavy-atom effect." This is a highly characteristic signal for iodo-substituted carbons. |

| -CH₂- (Ethyl) | ~45 - 50 | This carbon is directly bonded to a nitrogen atom, causing a notable downfield shift compared to a standard alkane. |

| -CH₃ (Ethyl) | ~14 - 16 | This terminal methyl carbon appears in the typical upfield alkyl region. |

Experimental Protocol for NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable carboxylic acid proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.[12]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire HSQC and HMBC spectra.[12][13] Set the HMBC experiment to detect long-range couplings of approximately 8-10 Hz.[12]

-

Workflow Diagram for NMR Analysis

Caption: Experimental workflow for NMR analysis.

Unambiguous Assignments with 2D NMR Spectroscopy

While 1D spectra provide foundational data, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the intricate connectivity of the molecule.[12][13]

-

HSQC: This experiment would correlate each proton signal directly to the carbon to which it is attached. It would definitively link the ¹H quartet at ~4.4 ppm to the ¹³C signal at ~47 ppm (-CH₂-) and the ¹H triplet at ~1.4 ppm to the ¹³C signal at ~15 ppm (-CH₃-).

-

HMBC: This is the most powerful tool for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.

Key Expected HMBC Correlations:

The diagram below illustrates the critical long-range correlations that would provide definitive structural proof.

Caption: Predicted ²J (2-bond) and ³J (3-bond) HMBC correlations.

-

A correlation from the methylene protons (-CH₂- ) to carbon C3 would confirm the point of attachment of the ethyl group.

-

Correlations from the pyrazole proton (H3 ) to carbons C5 and C4 would firmly place this proton.

-

Crucially, a three-bond correlation from H3 to the carboxylic acid carbon (C=O ) would confirm the regiochemistry of the substituents on the pyrazole ring.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of NMR spectroscopy. By combining predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently determine its structure. The predicted ¹H and ¹³C NMR spectra reveal a unique fingerprint characterized by a significantly shielded C4 carbon due to the iodo substituent and distinct signals for the N-ethyl and carboxylic acid groups. For absolute certainty, 2D NMR experiments, particularly HMBC, are essential to confirm the connectivity and regiochemistry. This comprehensive approach not only validates the identity of the target molecule but also provides the foundational data necessary for its advancement in drug discovery and development pipelines.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

Alam, M. A., & Lee, D. U. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(10), 1289. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. In Combination of 1H and 13C NMR Spectroscopy. Springer.

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole. ResearchGate. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Royal Society of Chemistry. [Link]

-

Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis. Doc Brown's Chemistry. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid: From Synthesis to Supramolecular Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for elucidating structure-activity relationships (SAR), predicting physicochemical properties, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

This document will navigate through the synthesis and crystallization of the title compound, the principles and methodology of single-crystal X-ray diffraction (SCXRD), and a detailed analysis of the molecular and supramolecular features that govern its crystal packing. The insights derived from this structural analysis are crucial for rational drug design and development.[3][4]

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. The proposed synthetic route and crystallization protocols are based on established methodologies for pyrazole derivatives.[5]

Proposed Synthesis of this compound

A plausible synthetic route involves the initial construction of the ethyl-pyrazole-carboxylate core, followed by iodination and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

-

To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add ethylhydrazine oxalate portion-wise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

-

-

Step 2: Iodination of the Pyrazole Ring.

-

Dissolve the product from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) to the solution and stir the reaction at 60-70 °C for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the residue by column chromatography to obtain ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the iodinated ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water, or acetone and hexane) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor the vial for the formation of well-defined single crystals.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][6][7]

Workflow for SCXRD Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[3]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.[8]

Part 3: In-depth Analysis of the Crystal Structure

While an experimental structure for the title compound is not publicly available, we can predict its key structural features based on known structures of similar pyrazole carboxylic acids.[8][9]

Molecular Geometry

The analysis of bond lengths and angles provides insights into the electronic distribution within the molecule.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Rationale |

| C=O bond length | ~1.20 Å | Typical double bond character of a carboxylic acid. |

| C-O bond length | ~1.31 Å | Partial double bond character due to resonance. |

| C-I bond length | ~2.10 Å | Standard carbon-iodine single bond length. |

| Pyrazole ring bonds | 1.34 - 1.38 Å | Aromatic character of the pyrazole ring. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable supramolecular synthon in carboxylic acid crystal structures.[10][11]

Halogen Bonding: The iodine atom on the pyrazole ring can act as a halogen bond donor, forming interactions with electronegative atoms such as the nitrogen of a neighboring pyrazole ring (C-I···N) or the oxygen of a carbonyl group (C-I···O). These interactions can play a significant role in directing the overall crystal packing.

π-π Stacking: The aromatic pyrazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Visualization of Predicted Supramolecular Synthons

Caption: Predicted primary intermolecular interactions.

Part 4: Implications for Drug Development

A detailed understanding of the crystal structure of an API is not merely an academic exercise; it has profound implications for drug development.

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can provide insights into its binding mode with a biological target. The nature and directionality of intermolecular interactions observed in the crystal can inform the design of new analogues with improved binding affinity.[1]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.[10]

-

Physicochemical Properties: The strength and nature of the intermolecular interactions within the crystal lattice directly influence properties such as melting point, solubility, and dissolution rate. For instance, a strongly hydrogen-bonded network might lead to lower solubility.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. By employing single-crystal X-ray diffraction, researchers can gain invaluable insights into the molecular geometry and the intricate network of intermolecular interactions that govern the solid-state architecture of this pharmaceutically relevant scaffold. This knowledge is fundamental for the rational design of new chemical entities, the optimization of drug candidates, and the control of solid-state properties, ultimately accelerating the drug discovery and development process.

References

- Madalambika, T.N., Lohith, T.N., Neetha S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

-

Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH. [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024). [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). [Link]

-

Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. (n.d.). ACS Publications. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

-

ResearchGate. (2025). Using Bridging Ligands to Regulate Pyrazole Carboxylic Acid Coordination Polymers: Investigating Crystal Structure and Electrochemiluminescence Properties. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). [Link]

-

CCDC. (n.d.). Access Structures. [Link]

-

Iowa Research Online. (2022). CCDC 2130588: Experimental Crystal Structure Determination. [Link]

-

PubChem. (n.d.). 1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PMC - NIH. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. rigaku.com [rigaku.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

solubility of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Introduction

This compound is a halogenated heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemical development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their utility as intermediates in organic synthesis is well-established.[1][2] The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of development, from reaction kinetics in synthesis to bioavailability in formulation.[3]

This technical guide provides a comprehensive analysis of the solubility profile of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and offer predictive insights into its behavior in different solvent classes. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's properties to facilitate its application in their work.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first analyze its molecular structure.

-

Molecular Formula: C₈H₉IN₂O₂

-

Molecular Weight: 296.08 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar solvents.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The nitrogen atoms are potential hydrogen bond acceptors, contributing to the molecule's polarity.

-

Iodo Group (-I): A large, polarizable halogen atom that increases the molecular weight and contributes to van der Waals forces. While C-I bonds can be polar, the overall effect on solubility in polar solvents can be complex and is often outweighed by the increase in molecular size.

-

Ethyl Group (-CH₂CH₃): A non-polar, lipophilic alkyl chain that enhances solubility in less polar or non-polar organic solvents.

-

The molecule thus presents a dualistic nature: the carboxylic acid and pyrazole ring favor interaction with polar solvents, while the ethyl and iodo groups enhance lipophilicity. This balance dictates its solubility across the solvent spectrum.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Due to the prominent carboxylic acid group, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They will effectively solvate the carboxylic acid and pyrazole moieties, leading to significant solubility. Analogous compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid are known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1][4]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents have a lower dielectric constant. The ethyl group and the overall molecular structure may allow for some solubility, but it is expected to be lower than in highly polar solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The highly polar carboxylic acid group makes strong, favorable interactions with these solvents unlikely. Therefore, the compound is predicted to have very low or negligible solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[5][6]

Protocol: Saturated Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of the target compound at a specified temperature (e.g., 25 °C).

-

Preparation:

-

Select a range of organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, etc.).

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[5]

-

Dispense the excess solid into individual glass vials, one for each solvent.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial containing the solid compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[7] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Pellet the solid at the bottom of the vial.

-

Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the liquid phase. Caution must be exercised to avoid potential adsorption of the solute onto the filter material, which can be a source of error for sparingly soluble compounds.[5]

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

The final solubility is typically reported in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Data Summary

While direct experimental data for this compound is not widely published, we can project its solubility based on the theoretical principles discussed. The following table provides a qualitative prediction of its solubility in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding with the carboxylic acid group. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding with the carboxylic acid group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and H-bond acceptance.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions and H-bond acceptance. |

| Acetonitrile | Polar Aprotic | Medium | Polar interactions are favorable, but less effective at H-bond acceptance than DMSO/DMF. |

| Ethyl Acetate | Moderately Polar | Low to Medium | Limited polarity and H-bonding capability; some interaction with the ethyl group. |

| Dichloromethane (DCM) | Moderately Polar | Low | Weaker interactions; primarily dipole-dipole. |

| Toluene | Non-polar | Sparingly Soluble | Dominated by weak van der Waals forces; unfavorable for the polar groups. |

| Hexane | Non-polar | Sparingly Soluble | Dominated by weak van der Waals forces; unfavorable for the polar groups. |

Conclusion

The solubility of this compound is dictated by the interplay of its polar carboxylic acid and pyrazole functions with its non-polar ethyl and iodo substituents. It is predicted to be highly soluble in polar protic and aprotic solvents (e.g., alcohols, DMSO, DMF) and sparingly soluble in non-polar hydrocarbon solvents. For drug development and synthetic chemistry applications, this profile suggests that polar solvents are ideal for creating stock solutions and for use in purification processes like recrystallization or chromatography. The standardized shake-flask method remains the most reliable approach for obtaining precise quantitative data, which is indispensable for building robust and reproducible processes.

References

-

Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. (n.d.). Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. SciSpace. Retrieved from [Link]

-

Vemula, V. R., & Lagishetty, V. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Büttner, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] At its core, the reaction forges a new single bond between an organoboron species (like a boronic acid or ester) and an organohalide.[3]

This guide focuses on a substrate of significant interest in drug discovery: 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid . The pyrazole moiety is a privileged scaffold, appearing in a multitude of FDA-approved drugs due to its diverse biological activities and favorable physicochemical properties.[4][5][6] Functionalizing the C4 position of the pyrazole ring is a common strategy for modulating a compound's pharmacological profile.

However, this specific substrate presents unique challenges that require careful consideration. As a heteroaryl iodide, it is generally reactive, but the presence of the adjacent carboxylic acid group can complicate the reaction.[7] The acidic proton can interfere with the base, and the resulting carboxylate may coordinate with the palladium catalyst, potentially inhibiting its activity.[8][9] This document provides a detailed examination of the reaction mechanism, robust experimental protocols, and critical troubleshooting advice to successfully navigate these challenges.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10][11]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex inserting itself into the carbon-iodine bond of the pyrazole, forming a square-planar Pd(II) intermediate.[11] This is often the rate-determining step, especially for less reactive halides like chlorides.

-

Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron compound must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily exchanges its organic moiety for the halide on the palladium complex.[1][12]

-

Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][11]

Core Components: A Deeper Dive

The success of the reaction is critically dependent on the judicious selection of four key components:

-

Palladium Source (Pre-catalyst) : While the active catalyst is Pd(0), air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used. These are reduced in situ to the active Pd(0) species. For challenging substrates, pre-formed Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also employed.[10][11]

-

Ligand : Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1]

-

Triphenylphosphine (PPh₃) : A classic, versatile ligand suitable for many applications.

-

Buchwald Ligands (e.g., SPhos, XPhos) : Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl halides, and can often facilitate reactions at lower temperatures.[13][14]

-

N-Heterocyclic Carbenes (NHCs) : A robust class of ligands that form very stable complexes with palladium, often showing high activity for coupling unreactive chlorides.[15]

-

-

Base : The base plays multiple roles. Its primary function is to activate the boronic acid for transmetalation.[12] It also participates in the formation of palladium-hydroxo or -alkoxo species that are key intermediates in the transmetalation step.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent : The solvent system must solubilize the reagents to varying degrees. Biphasic systems are common, often consisting of an organic solvent (like 1,4-dioxane, toluene, or THF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2][16]

Experimental Workflow and Protocols

A systematic approach is essential for a successful coupling reaction. The following workflow outlines the key stages from setup to product isolation.

Caption: A standard workflow for setting up and performing the Suzuki coupling reaction.

Protocol 1: General Conditions for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a typical arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard reaction glassware (e.g., Schlenk tube or sealed vial)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium acetate and SPhos ligand.

-

Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

-

Using a syringe, add anhydrous 1,4-dioxane followed by degassed water to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the pyrazole starting material.

-

Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 2-18 hours).[17]

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. The aqueous layer will be basic; carefully acidify with 1M HCl until pH ~3-4 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[18][19]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add the pyrazole, arylboronic acid, cesium carbonate, and Pd(PPh₃)₄ catalyst.[19]

-

Add DME and water (e.g., in a 3:1 ratio).

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-140 °C for 10-30 minutes.

-

After the reaction, allow the vial to cool to room temperature before carefully opening it.

-

Proceed with the aqueous workup and purification as described in Protocol 1 (steps 7-11).

Data Presentation: Representative Reaction Conditions

The optimal conditions can vary based on the coupling partners. The table below summarizes starting points for different scenarios.

| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Notes |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | Standard, reliable conditions for simple aryl partners. |

| 2 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | DME/H₂O (4:1) | 90 | Heteroaryl boronic acids often benefit from stronger bases and specific catalysts.[20] |

| 3 | Sterically hindered boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | Bulky ligands are essential for coupling hindered substrates.[13] |

| 4 | Electron-deficient boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80 | Electron-poor partners can be challenging; robust catalyst systems are recommended. |

Troubleshooting and Key Considerations

Coupling this compound requires attention to details beyond a standard Suzuki protocol.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Inhibition: The carboxylic acid may be coordinating to the palladium center.[8][9]2. Insufficient Base: The acidic proton consumes the base needed for the catalytic cycle.3. Inactive Catalyst: The chosen catalyst/ligand system is not robust enough for this substrate. | 1. Use a Stronger Base/Excess: Switch to K₃PO₄ or Cs₂CO₃ and use at least 3 equivalents.2. Change Ligand: Employ bulky, electron-rich Buchwald ligands (SPhos, XPhos) which are less susceptible to inhibition.[14]3. Protect the Acid: Temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester), perform the coupling, and then hydrolyze the ester back to the acid. |

| Protodeboronation | 1. Unstable Boronic Acid: Some boronic acids (especially heteroaromatic ones) are prone to C-B bond cleavage.[21]2. Excess Water/High Temp: These conditions can accelerate the side reaction. | 1. Use Boronic Ester: Pinacol (Bpin) esters are often more stable than the corresponding boronic acids.[22]2. Minimize Reaction Time: Use microwave heating or monitor carefully and stop the reaction upon completion.3. Use a Milder Base: In some cases, a weaker base like potassium fluoride (KF) can suppress this pathway. |

| Homocoupling of Boronic Acid | 1. Oxygen in the System: O₂ can promote the oxidative dimerization of the boronic acid. | 1. Rigorous Degassing: Ensure the solvent and reaction headspace are thoroughly purged with an inert gas before heating. Maintain a positive pressure of argon or nitrogen. |

| Catalyst Decomposition | 1. High Temperature: The catalyst may not be stable at the reaction temperature.2. Impurities: Reagent or solvent impurities can poison the catalyst. | 1. Lower Temperature: If possible, lower the reaction temperature.2. Use a More Stable Catalyst: NHC-palladium complexes or certain palladacycles can offer greater thermal stability.[11]3. Purify Reagents: Ensure high purity of all starting materials and use anhydrous, degassed solvents. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for generating structurally diverse molecules relevant to pharmaceutical research. Success hinges on a rational approach that acknowledges the specific challenges posed by the substrate's functional groups. By selecting robust catalyst systems, such as those employing Buchwald-type ligands, and carefully controlling the base and solvent conditions, researchers can overcome potential pitfalls like catalyst inhibition and achieve high yields of the desired coupled products. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for the efficient and reliable application of this essential transformation.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Wikipedia. Suzuki reaction.

- Al-Masum, M., & El-Mekki, A. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.

- Organic Chemistry Portal. Suzuki Coupling.

- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

- ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.

- MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.

- NIH. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.

- Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.

- Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- Benchchem.

- Reddit. Do carboxylic acids interfere with Suzukis?

- NIH.

- NIH.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scilit.com [scilit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel JAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid as a pivotal intermediate in the synthesis of potent and selective Janus Kinase (JAK) inhibitors. The strategic placement of the iodo and carboxylic acid functionalities on the ethyl-pyrazole scaffold offers a versatile platform for molecular elaboration, enabling the generation of novel drug candidates targeting the JAK-STAT signaling pathway.

Introduction: The Pyrazole Scaffold in JAK Inhibition

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2] Consequently, the development of small molecule JAK inhibitors has emerged as a major focus in modern drug discovery.[3]

The pyrazole ring is a privileged scaffold in medicinal chemistry and is a key structural component in several approved and clinical-stage JAK inhibitors, such as Ruxolitinib.[1][4] The pyrazole moiety often serves as a crucial hinge-binding motif, interacting with key amino acid residues in the ATP-binding site of the JAK kinase domain.[2] The N-alkylation of the pyrazole can influence selectivity and potency, while substitution at other positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

The subject of this guide, This compound , is a strategically designed building block for the synthesis of next-generation JAK inhibitors. The 4-iodo group serves as a versatile handle for the introduction of various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, while the 5-carboxylic acid functionality provides a convenient point for amide bond formation, allowing for the exploration of diverse chemical space.

The JAK-STAT Signaling Pathway: Mechanism of Action

The JAK-STAT signaling cascade is a rapid signal transduction pathway from the cell membrane to the nucleus. The process is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[5] The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[5]

Figure 1: The JAK-STAT Signaling Pathway and the site of action for pyrazole-based JAK inhibitors.

Synthetic Strategy: A Two-Step Approach to Novel JAK Inhibitors

The synthesis of a novel JAK inhibitor from This compound can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation. This strategy allows for the modular assembly of the final compound, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[7] In this step, the 4-iodo position of the pyrazole core is coupled with a suitable boronic acid or ester derivative of a key pharmacophore, such as the pyrrolo[2,3-d]pyrimidine scaffold found in many JAK inhibitors.[8][9][10]

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

-

This compound

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv.).

-

Add Pd(PPh₃)₄ (0.05 equiv.) and Na₂CO₃ (2.5 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Step 2: Amide Bond Formation

The second step involves the formation of an amide bond at the 5-carboxylic acid position of the pyrazole.[11] This is a crucial step for introducing diversity and modulating the properties of the final inhibitor. A variety of amines can be used in this reaction, and the choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.[13]

Figure 3: Workflow for the HATU-mediated amide coupling reaction.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

-

Coupled pyrazole-pyrrolopyrimidine intermediate from Protocol 1

-

Desired primary or secondary amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the coupled intermediate (1.0 equiv.), HATU (1.2 equiv.), and the desired amine (1.1 equiv.).

-

Dissolve the mixture in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA (2.5 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic phase with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography or recrystallization to obtain the final JAK inhibitor analog.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

| Step | Product | Expected Yield | Key Analytical Techniques |

| 1 | Coupled Pyrazole-Pyrrolopyrimidine Intermediate | 60-80% | ¹H NMR, ¹³C NMR, LC-MS |

| 2 | Final JAK Inhibitor Analog | 70-90% | ¹H NMR, ¹³C NMR, HRMS, HPLC |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel JAK inhibitors. The presented two-step synthetic strategy, employing a Suzuki-Miyaura cross-coupling and a subsequent amide bond formation, provides a robust and efficient route to a diverse range of potential drug candidates. The modular nature of this approach allows for systematic exploration of the chemical space around the pyrazole core, which is crucial for the development of potent and selective JAK inhibitors with improved therapeutic profiles. The protocols provided herein serve as a solid foundation for researchers in the field of drug discovery and development to leverage this key intermediate in their quest for next-generation therapeutics targeting the JAK-STAT pathway.

References

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (URL: [Link])

-

Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. (URL: [Link])

-

JAK-STAT signaling pathway - Wikipedia. (URL: [Link])

-

A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (URL: [Link])

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

-

The JAK/STAT Pathway - PMC - PubMed Central - NIH. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PubMed Central. (URL: [Link])

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (URL: [Link])

-

Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. | Semantic Scholar. (URL: [Link])

-

Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate - Technical Disclosure Commons. (URL: [Link])

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (URL: [Link])

- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google P

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

-

Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition - PubMed. (URL: [Link])

-

amide coupling help : r/Chempros - Reddit. (URL: [Link])

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - ResearchGate. (URL: [Link])

-

Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (URL: [Link])

-

Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. - ResearchGate. (URL: [Link])

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (URL: [Link])

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

-

Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. (URL: [Link])

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])

-

Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed. (URL: [Link])

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 9. 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | CAS No- 952518-97-7 | NA [chemicea.com]

- 10. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | 952518-97-7 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug discovery. The pyrazole core is a prominent feature in numerous pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] The strategic placement of an ethyl group at the N1 position, an iodine atom at C4, and a carboxylic acid at C5 provides a versatile platform for molecular elaboration. The carboxylic acid group is a primary handle for derivatization, enabling the synthesis of amides, esters, and other functionalities to modulate physicochemical properties and target interactions. The iodine atom at the C4 position serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[3][4]

This guide provides a detailed exploration of key derivatization strategies for the carboxylic acid group of this compound, offering field-proven protocols and insights into the rationale behind experimental choices.

Core Derivatization Strategies

The carboxylic acid functionality can be transformed into a wide range of derivatives. The most common and synthetically valuable transformations include conversion to amides, esters, and acyl halides, as well as more complex rearrangements. The choice of strategy depends on the desired final compound and the compatibility of other functional groups.

Caption: Key derivatization pathways for the carboxylic acid group.

Section 1: Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently employed derivatizations in drug development, as the amide bond is a key feature of the peptide backbone and many synthetic drugs.[2] Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary.

Activation via Acyl Chlorides

A robust and classical method for amide synthesis involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[6][7]

Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.[6] The reaction with SOCl₂, for example, proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[7] The gaseous byproducts conveniently shift the equilibrium towards the product.[6]

Step A: Formation of the Acyl Chloride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.[8][9]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[8]

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq) or oxalyl chloride (1.5 eq) dropwise.[8][9] Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with methanol to form the methyl ester).[9]

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.[10]

Step B: Amidation

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 eq) in anhydrous DCM.[8]

-

Addition: Cool the amine solution to 0 °C. Add the crude acyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Direct Amide Coupling with Coupling Reagents

Peptide coupling reagents offer a milder, one-pot alternative to the acyl chloride method, minimizing exposure to harsh conditions and are suitable for sensitive substrates.[11] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are commonly used.[11]

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is often added to trap the O-acylisourea intermediate, forming a more stable and reactive HOBt active ester, which then efficiently reacts with the amine, suppressing side reactions.[11]

Caption: EDC/HOBt amide coupling mechanism.

-

Preparation: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM, add EDC hydrochloride (1.2 eq) at 0 °C.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

| Method | Reagents | Temperature | Time | Yield | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂ or (COCl)₂, Amine, Base | 0 °C to Reflux | 2-16 h | Good to Excellent[1] | High reactivity, cost-effective | Harsh conditions, potential side reactions |

| EDC/HOBt | EDC, HOBt, Amine, Base | 0 °C to RT | 12-24 h | Good[1] | Mild conditions, one-pot | Cost of reagents, potential for byproducts |

Section 2: Esterification

Ester derivatives are often synthesized to improve the pharmacokinetic properties of a drug, for instance, by creating a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process and often requires a large excess of the alcohol or removal of water to drive it to completion.

-

Preparation: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.

Esterification via Acyl Chlorides

For more hindered alcohols or when milder conditions are required, esterification can be achieved by reacting the pre-formed acyl chloride with the alcohol, typically in the presence of a base like pyridine or TEA to neutralize the HCl byproduct.[12]

-

Acyl Chloride Formation: Prepare the acyl chloride from this compound as described in Protocol 1, Step A.

-

Reaction: Dissolve the crude acyl chloride in anhydrous DCM. To this solution, add the desired alcohol (1.1 eq) and pyridine or TEA (1.5 eq) at 0 °C.

-

Stirring: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

-

Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, Step B. Purify the product by column chromatography.

Section 3: Other Derivatizations

Beyond amides and esters, the carboxylic acid group can be a precursor to other important functional groups.

Curtius Rearrangement

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom, via an isocyanate intermediate.[13][14]